molecular formula C10H11ClO2 B12433680 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane

2-[3-(Chloromethyl)phenyl]-1,3-dioxolane

Cat. No.: B12433680
M. Wt: 198.64 g/mol
InChI Key: APVBNRSRTUJSFU-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)phenyl]-1,3-dioxolane (CAS 1260663-25-9) is a versatile aromatic building block in organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 11 ClO 2 and a molecular weight of 198.65, features a 1,3-dioxolane group attached to a phenyl ring that is substituted with a chloromethyl group . The primary research value of this compound lies in its bifunctional reactivity. The chloromethyl (-CH 2 Cl) group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for carbon-chain elongation or the introduction of various functional groups. Concurrently, the 1,3-dioxolane ring acts as a protected aldehyde functionality . 1,3-Dioxolanes are widely used in synthetic chemistry as robust protecting groups for aldehydes and ketones, providing stability under a wide range of conditions, including basic environments and in the presence of nucleophiles and reducing agents . This protective characteristic is crucial for multi-step synthesis, enabling selective reactions at other molecular sites while safeguarding the carbonyl group. The protected aldehyde can be readily deprotected under mild acidic conditions to regenerate the original carbonyl compound, a key step in many synthetic sequences . Researchers can utilize this compound as a key intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals, agrochemicals, and functional materials. Its structure makes it valuable for exploring structure-activity relationships or as a precursor to compounds with a meta-substituted benzaldehyde core. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-[3-(chloromethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H11ClO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5,7H2

InChI Key

APVBNRSRTUJSFU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 3 Chloromethyl Phenyl 1,3 Dioxolane

Reactivity Governed by the Chloromethyl Group

The chloromethyl group (-CH₂Cl) on the phenyl ring is a primary benzylic halide. Its reactivity is significantly enhanced compared to a simple alkyl chloride due to the adjacent benzene (B151609) ring, which can stabilize both carbocation intermediates (in Sₙ1 reactions) and the transition states of Sₙ2 reactions. This makes the benzylic carbon a prime site for nucleophilic substitution.

Nucleophilic Substitution Reactions with Diverse Reagents

The carbon atom of the chloromethyl group is electrophilic and readily undergoes substitution reactions with a wide array of nucleophiles. These reactions are fundamental for building more complex molecular architectures, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The general reactivity of benzyl (B1604629) chlorides with nucleophiles is well-established, with benzyl bromide being even more reactive. nih.gov

The benzylic chloride moiety of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane is an effective alkylating agent. This reactivity is harnessed in Friedel-Crafts type reactions and substitutions with various nucleophiles.

Carbon-Carbon Bond Formation: In the presence of a Lewis acid catalyst, the compound can alkylate electron-rich aromatic rings, such as benzene, toluene (B28343), or anisole, to form diarylmethane derivatives. mdpi.com This classic Friedel-Crafts benzylation proceeds through the formation of a stabilized benzylic carbocation, which is then attacked by the arene. Similarly, reactions with soft carbon nucleophiles like enolates or organometallic reagents (e.g., Grignard or organocuprate reagents) would lead to the formation of a new C-C bond, extending the carbon skeleton.

Carbon-Heteroatom Bond Formation: A wide range of heteroatom nucleophiles can displace the chloride ion. This includes reactions with:

Alcohols and Phenols: To form benzyl ethers.

Thiols: To generate thioethers.

Amines: To produce secondary or tertiary amines, depending on the starting amine.

Azides: To form benzyl azides, which are versatile intermediates for synthesizing amines or triazoles.

Carboxylates: To yield benzyl esters.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

Nucleophile (Nu⁻)Reagent ExampleProduct TypeResulting Functional Group
AlkoxideSodium Methoxide (NaOCH₃)Benzyl Ether-CH₂-O-CH₃
ThiolateSodium Ethanethiolate (NaSEt)Benzyl Thioether-CH₂-S-Et
AmineDiethylamine (HN(Et)₂)Benzyl Amine-CH₂-N(Et)₂
CyanideSodium Cyanide (NaCN)Benzyl Nitrile-CH₂-CN
AzideSodium Azide (NaN₃)Benzyl Azide-CH₂-N₃
EnolateSodium salt of diethyl malonateAlkylated Malonate-CH₂-CH(CO₂Et)₂

The reaction of the chloromethyl group with tertiary amines or phosphines is a straightforward method for synthesizing quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. This type of reaction, known as the Menshutkin reaction for amines, is a classic Sₙ2 process. mst.dk

Quaternary ammonium compounds, often called "quats," are a broad class of compounds with applications as disinfectants, surfactants, and phase-transfer catalysts. scchem.comchemietrade.comorst.edu The synthesis typically involves reacting the alkyl halide with a tertiary amine, sometimes with heating or under microwave irradiation to accelerate the reaction. molekula.com For instance, reacting this compound with a tertiary amine like trimethylamine (B31210) would yield 3-(1,3-dioxolan-2-yl)-N,N,N-trimethylbenzylammonium chloride.

Tertiary AmineQuaternary Ammonium Salt Product Name
Trimethylamine (NMe₃)[3-(1,3-Dioxolan-2-yl)benzyl]trimethylammonium chloride
Triethylamine (NEt₃)[3-(1,3-Dioxolan-2-yl)benzyl]triethylammonium chloride
Pyridine (C₅H₅N)1-[[3-(1,3-Dioxolan-2-yl)phenyl]methyl]pyridinium chloride

Participation in Radical Reactions

The benzylic C-H bonds are relatively weak, and the benzylic position can be a site for radical reactions. However, the chloromethyl group itself can also be involved in radical processes. The benzyl radical is stabilized by resonance, making its formation more favorable than that of simple alkyl radicals. arizona.edu Studies on the self-reaction of benzyl radicals have shown they can lead to complex structures like phenanthrene (B1679779) and anthracene, highlighting their role in molecular growth processes. nih.gov While specific studies on the radical reactions of this compound are not prevalent, it is expected to behave similarly to other benzyl chlorides. It could participate in radical-initiated polymerization or undergo radical-radical coupling reactions under appropriate conditions, such as high temperatures or in the presence of radical initiators.

Reactivity of the 1,3-Dioxolane (B20135) Cyclic Acetal (B89532) Moiety

The 1,3-dioxolane ring is a protective group for the aldehyde functionality at the meta-position of the benzene ring. Cyclic acetals are known for their stability towards bases, nucleophiles, and reducing agents, making them ideal for protecting carbonyl groups while transformations are carried out on other parts of the molecule, such as the chloromethyl group. chem-station.com

Acid-Catalyzed Hydrolysis and Controlled Deprotection Strategies

The primary reactivity of the 1,3-dioxolane moiety is its cleavage under acidic conditions to regenerate the parent carbonyl compound and the diol, in this case, 3-formylbenzyl chloride and ethylene (B1197577) glycol. This deprotection is a reversible process, and the mechanism involves protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then collapses to the aldehyde and ethylene glycol.

A variety of acidic conditions can be employed for this transformation, ranging from aqueous mineral acids to Lewis acids or solid-supported acid catalysts. The choice of catalyst can influence the reaction's mildness and selectivity. For instance, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) has been achieved in minutes at 30°C using a catalytic amount of NaBArF₄ in water. organic-chemistry.orgwikipedia.org Other methods use catalysts like cerium(III) triflate or iodine under neutral, wet conditions. organic-chemistry.org

The table below summarizes various conditions reported for the deprotection of similar 1,3-dioxolane systems.

Catalyst / ReagentSolventConditionsReference
NaBArF₄ (cat.)Water30 °C, 5 min organic-chemistry.orgwikipedia.org
Cerium(III) triflate (cat.)Wet NitromethaneRoom Temperature organic-chemistry.org
Iodine (I₂) (cat.)AcetoneRoom Temperature organic-chemistry.org
Nickel Boride (in situ)MethanolReflux rsc.org
Indium(III) triflate (cat.)AcetoneRT or Microwave organic-chemistry.org

This controlled deprotection strategy is synthetically useful, allowing the reactive aldehyde group to be unmasked at a desired stage in a multi-step synthesis after modifications have been made using the reactivity of the chloromethyl group.

Ring-Opening Reactions Leading to Acyclic Derivatives

The 1,3-dioxolane moiety in this compound functions as a protecting group for an aldehyde. This cyclic acetal is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, a reaction known as hydrolysis. nih.govorganic-chemistry.org This process regenerates the original aldehyde and diol from which the acetal was formed.

The rate of this hydrolysis is highly dependent on the pH of the medium and the electronic nature of substituents on the phenyl ring. nih.govlookchem.com Studies on similar benzylidene acetals have shown that electron-donating groups on the aromatic ring accelerate the rate of hydrolysis by stabilizing the positively charged transition state, whereas electron-withdrawing groups have the opposite effect. nih.gov

Table 1: Representative Conditions for Acetal Hydrolysis

Catalyst/Reagent Solvent Conditions Product
Dilute HCl Water/Dioxane Room Temperature 3-(Chloromethyl)benzaldehyde (B1290163)
p-Toluenesulfonic acid Acetone/Water Reflux 3-(Chloromethyl)benzaldehyde
Acetic Acid Water/THF Mild Heating 3-(Chloromethyl)benzaldehyde
Lewis Acids (e.g., TMSOTf) Dichloromethane Low Temperature 3-(Chloromethyl)benzaldehyde

In addition to hydrolysis, ring-opening polymerization of dioxolane and its derivatives can occur under cationic conditions, leading to polyether-type acyclic polymers. rsc.org

Transformations Maintaining the Cyclic Acetal Framework

While the dioxolane ring is labile in acid, it is robust under neutral and basic conditions, allowing for selective reactions at the chloromethyl group. This group behaves as a reactive benzylic halide, readily participating in nucleophilic substitution reactions. quora.comdoubtnut.com These transformations are valuable as they introduce new functional groups while preserving the protected aldehyde, which can be unmasked at a later synthetic stage.

The reactivity of the benzylic chloride allows for the displacement of the chloride ion by a wide variety of nucleophiles. This can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions such as the solvent, temperature, and the nature of the nucleophile. pearson.comquora.com For instance, reaction with amines yields the corresponding aminomethyl derivatives, while reaction with alkoxides or carboxylates produces ethers and esters, respectively.

Table 2: Examples of Nucleophilic Substitution at the Chloromethyl Group

Nucleophile Reagent Example Product Type
Amine Diethylamine 2-[3-(Diethylaminomethyl)phenyl]-1,3-dioxolane
Alkoxide Sodium Methoxide 2-[3-(Methoxymethyl)phenyl]-1,3-dioxolane
Carboxylate Sodium Acetate (B1210297) 2-[3-(Acetoxymethyl)phenyl]-1,3-dioxolane
Cyanide Sodium Cyanide 2-[3-(Cyanomethyl)phenyl]-1,3-dioxolane
Azide Sodium Azide 2-[3-(Azidomethyl)phenyl]-1,3-dioxolane
Thiolate Sodium Thiophenoxide 2-[3-(Phenylthiomethyl)phenyl]-1,3-dioxolane

Aromatic Ring Functionalization and Modifications

Introduction of Further Substituents via Electrophilic or Organometallic Routes

Further functionalization of the phenyl ring of this compound can be achieved through electrophilic aromatic substitution (S(_E)Ar). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents. The chloromethyl group (-CH(_2)Cl) is generally considered a weak deactivating group but an ortho, para-director. Conversely, the 2-(1,3-dioxolanyl) group, being a masked aldehyde, is a deactivating and meta-directing group.

The combined influence of these groups will direct incoming electrophiles primarily to positions 4 and 6, which are ortho to the chloromethyl group and meta to the dioxolane substituent. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Electrophile Predicted Major Product(s)
Nitration HNO(_3), H(_2)SO(_4) NO(_2)(^{+}) 2-[3-(Chloromethyl)-4-nitrophenyl]-1,3-dioxolane
Bromination Br(_2), FeBr(_3) Br(^{+}) 2-[4-Bromo-3-(chloromethyl)phenyl]-1,3-dioxolane
Sulfonation Fuming H(_2)SO(_4) SO(_3) 2-(Chloromethyl)-4-(1,3-dioxolan-2-yl)benzenesulfonic acid

Organometallic routes, such as directed ortho-metalation (DoM), offer an alternative strategy for functionalization. This would typically involve deprotonation of one of the aromatic protons using a strong organolithium base, followed by quenching with an electrophile. The directing ability of the dioxolane and chloromethyl groups would determine the site of lithiation.

Cross-Coupling Reactions utilizing Halogenated Phenyl Moieties (General applicability to aryl halides)

While this compound itself is not an aryl halide, its halogenated analogues are excellent substrates for palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, for instance, would involve the reaction of a bromo- or iodo-substituted derivative, such as 2-[5-bromo-3-(chloromethyl)phenyl]-1,3-dioxolane, with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This methodology allows for the synthesis of complex biaryl structures.

The Mizoroki-Heck reaction is another powerful tool, coupling aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org A halogenated derivative of the title compound could react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. nih.gov The dioxolane acetal is generally stable under the conditions typically employed for these cross-coupling reactions.

Table 4: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Aryl Halide Coupling Partner Catalyst/Precatalyst Base Solvent
Suzuki-Miyaura Ar-Br, Ar-I R-B(OH)(_2) Pd(PPh(_3))(_4), Pd(OAc)(_2) K(_2)CO(_3), K(_3)PO(_4) Toluene, Dioxane/H(_2)O
Mizoroki-Heck Ar-Br, Ar-I Alkene Pd(OAc)(_2), PdCl(_2) Et(_3)N, K(_2)CO(_3) DMF, Acetonitrile (B52724)

Investigations into Reaction Mechanisms and Kinetics

Detailed Mechanistic Studies of Key Transformations

Mechanism of Acetal Hydrolysis: The acid-catalyzed hydrolysis of 2-aryl acetals has been a subject of detailed kinetic and mechanistic investigation. gla.ac.ukacs.orgcdnsciencepub.com The reaction proceeds through a stepwise mechanism involving a pre-equilibrium protonation of a ring oxygen atom, followed by the rate-determining heterolysis of the C-O bond to generate a planar, resonance-stabilized oxocarbenium ion. nih.govresearchgate.net The significant stabilization afforded by the adjacent oxygen lone pair and the phenyl ring is crucial for this step. Kinetic studies, including Hammett correlations, show a large negative rho ((\rho)) value (around -4.06 for benzylidene acetals), indicating a substantial buildup of positive charge at the benzylic carbon in the transition state, which is characteristic of an S(_N)1-like process. nih.gov The final step is the rapid, non-rate-determining attack of water on the cation to give a hemiacetal, which quickly decomposes to the final aldehyde and diol products.

Mechanism of Nucleophilic Substitution: The chloromethyl group, being a primary benzylic halide, can undergo nucleophilic substitution via two competing pathways: S(_N)1 and S(_N)2. quora.comquora.com

S(_N)1 Mechanism: This pathway involves the initial, rate-determining departure of the chloride ion to form a benzylic carbocation. quora.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. This intermediate is then rapidly captured by a nucleophile. This mechanism is favored in polar, protic solvents and with weaker nucleophiles.

S(_N)2 Mechanism: This is a concerted, one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. quora.com This pathway involves a backside attack and leads to an inversion of stereochemistry if the carbon were chiral. Being a primary halide, the chloromethyl group is sterically unhindered, making the S(_N)2 pathway highly viable, particularly with strong nucleophiles in polar, aprotic solvents. rsc.org

The predominant mechanism is highly dependent on the specific reaction conditions employed. quora.com

Mechanism of Cross-Coupling Reactions: The catalytic cycles for the Suzuki and Heck reactions are well-understood. Both begin with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species to form a Pd(II) intermediate (Ar-Pd-X). libretexts.orgwikipedia.org

Suzuki-Miyaura Cycle: The next step is transmetalation, where the organic group from the activated organoboron reagent (e.g., an arylboronate) is transferred to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org The cycle concludes with reductive elimination, where the two organic groups couple to form a new C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst.

Mizoroki-Heck Cycle: Following oxidative addition, the alkene coordinates to the palladium complex. wikipedia.orgdiva-portal.org This is followed by migratory insertion (syn-addition) of the aryl group into the alkene C=C bond. The final step is a (\beta)-hydride elimination, which forms the new substituted alkene product and a hydridopalladium complex. This complex then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. organic-chemistry.org

Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are profoundly influenced by the electronic and steric nature of substituents on the phenyl ring. While specific kinetic data for the 3-chloromethyl derivative is not extensively documented in comparative studies, a wealth of information from studies on analogous 2-aryl-1,3-dioxolanes allows for a detailed analysis of these effects. The hydrolysis of these acetals serves as a well-studied model reaction to probe the influence of substituents on the stability of reaction intermediates and transition states.

The acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes proceeds via a specific acid A-1 mechanism. This mechanism involves a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. This intermediate is then rapidly attacked by water to yield the final hydrolysis products: a benzaldehyde derivative and ethylene glycol.

The rate of this reaction is highly sensitive to the electronic properties of the substituent on the phenyl ring. Electron-donating groups (EDGs) enhance the rate of hydrolysis, while electron-withdrawing groups (EWGs) decrease it. This is because EDGs stabilize the developing positive charge on the benzylic carbon in the transition state leading to the carboxonium ion. Conversely, EWGs destabilize this positive charge, thus increasing the activation energy and slowing down the reaction.

For this compound, the chloromethyl group at the meta position primarily exerts an electron-withdrawing inductive effect (-I). This effect would destabilize the carboxonium ion intermediate, thereby decreasing the rate of hydrolysis compared to an unsubstituted 2-phenyl-1,3-dioxolane.

The following tables present data from the hydrolysis of various substituted 2-phenyl-1,3-dioxolanes, illustrating the impact of different substituents on reaction rates.

Table 1: Relative Rates of Hydrolysis of Substituted 2-Phenyl-1,3-dioxolanes

Substituent (X)Hammett Constant (σ)Relative Rate (krel)
p-OCH₃-0.27100
p-CH₃-0.1714.7
H0.001.00
p-Cl+0.230.13
m-Cl+0.370.03
p-NO₂+0.780.001

Data adapted from studies on the hydrolysis of 2-(substituted phenyl)-1,3-dioxolanes.

Interactive Data Table: Hydrolysis Rate Constants of Substituted 2-Phenyl-1,3-dioxolanes

In addition to electronic effects, steric factors can also play a role, particularly when substituents are located at the ortho position. However, for meta and para substituents, electronic effects are generally the dominant factor influencing the reactivity in acetal hydrolysis. acs.org The planarity of the phenyl ring and its separation from the dioxolane ring minimize direct steric interactions for substituents at these positions.

The principles derived from hydrolysis reactions can be extended to other transformations involving the C2 position of the dioxolane ring. Any reaction that proceeds through a positively charged intermediate or transition state at the benzylic carbon will be similarly affected by the electronic nature of the substituents on the phenyl ring. Therefore, the presence of the electron-withdrawing chloromethyl group in this compound is expected to decrease its reactivity in such reactions compared to derivatives with electron-donating groups.

Applications in Advanced Organic Synthesis and Materials Science Research

2-[3-(Chloromethyl)phenyl]-1,3-dioxolane as a Pivotal Synthetic Building Block

The unique arrangement of functional groups in this compound makes it a strategic component in synthetic chemistry. The chloromethyl group serves as a reactive site for nucleophilic substitution, while the dioxolane acts as a stable protecting group for the aldehyde, which can be deprotected under specific acidic conditions.

Precursor for Protected Aldehyde Equivalents in Multi-Step Synthesis

In multi-step synthetic sequences, protecting reactive functional groups is a fundamental strategy. This compound functions as a stable, protected equivalent of 3-formylbenzyl chloride. The dioxolane group is robust and inert to many reaction conditions that target the chloromethyl group, such as nucleophilic substitutions or reductions. Once the desired modifications at the benzylic position are complete, the dioxolane can be easily hydrolyzed, typically with aqueous acid, to reveal the aldehyde functionality. This aldehyde can then participate in subsequent reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid, providing a pathway to highly functionalized aromatic compounds.

Utility in the Construction of Functional Organic Scaffolds

The bifunctional nature of this compound is extensively exploited in the synthesis of diverse and complex organic molecules, particularly heterocyclic systems.

Synthesis of Diverse Heterocyclic Compounds

Research has demonstrated the utility of this compound in synthesizing a range of nitrogen-containing heterocyclic compounds. For instance, it has been used as a key starting material in the preparation of substituted isoquinolines. The synthesis involves the reaction of this compound with amines, followed by cyclization and aromatization steps to construct the isoquinoline (B145761) core.

Another significant application is in the synthesis of fused heterocyclic systems. It has been employed in the preparation of novel fused pyrazolo- and triazolopyridazines. In these syntheses, the chloromethyl group is typically used to alkylate a nitrogen atom on a pre-existing heterocyclic ring, followed by intramolecular reactions involving the latent aldehyde functionality to construct the fused ring system.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

Heterocyclic ClassSynthetic Role of the ReagentReference
IsoquinolinesProvides the C-3 and C-4 carbons and the substituted phenyl ring.
Pyrazolo[5,1-c]triazinesActs as an alkylating agent for the triazine ring.
Pyridazino[4,5-b]indolesServes as a precursor to form part of the indole (B1671886) ring system.
Fused Pyrazolo- and TriazolopyridazinesUsed to introduce the substituted phenylmethyl group onto the pyridazine (B1198779) core.

Role as Intermediates in the Preparation of Complex Target Molecules

Beyond the synthesis of foundational heterocyclic systems, this compound serves as an intermediate in the assembly of more elaborate target molecules with potential biological activity. Its ability to introduce a specific substitution pattern on an aromatic ring is highly valuable. For example, it has been utilized in the synthesis of novel compounds designed as potential inhibitors of enzymes or as ligands for receptors in drug discovery programs. The synthesis of N-(3-(1,3-dioxolan-2-yl)benzyl)-1-(4-fluorophenyl)-5-methoxy-N-methyl-1H-indole-3-carboxamide is one such example where the title compound was used to introduce the N-benzyl-type substituent.

The general synthetic strategy involves an initial reaction at the chloromethyl position, followed by deprotection of the dioxolane to unmask the aldehyde. This aldehyde then undergoes further transformations to build the final complex molecule. This stepwise approach allows for the controlled and convergent synthesis of intricate molecular architectures.

Applications in Polymer and Materials Chemistry Research

While extensively used in small molecule organic synthesis, the documented applications of this compound in the field of polymer and materials chemistry are not widely reported in the current scientific literature. However, its chemical structure suggests potential utility in this area. The reactive chloromethyl group could, in principle, be used to functionalize existing polymers or to act as an initiator or monomer in polymerization reactions. For instance, it could be grafted onto polymer backbones containing nucleophilic sites to introduce the protected aldehyde functionality. Subsequent deprotection would yield polymer-supported aldehydes, which are useful solid-phase reagents in organic synthesis or for creating functional materials. Further research is required to explore and establish its role in materials science.

Monomer for Controlled Polymerization Processes

The structure of this compound makes it a suitable candidate as a monomer in various controlled polymerization techniques. The chloromethyl group can serve as an initiation site for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), or can be chemically modified to participate in other polymerization methods.

In a manner analogous to other chloromethylated aromatic compounds, this compound could be utilized in the synthesis of well-defined polymers. For instance, in ATRP, the carbon-chlorine bond can be homolytically cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that can then propagate by adding to a monomer. This process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Furthermore, the dioxolane group can potentially undergo ring-opening polymerization (ROP) under specific catalytic conditions, although this is less common for dioxolanes derived from aromatic aldehydes. More likely, the dioxolane acts as a protecting group for a benzaldehyde (B42025) functionality, which can be deprotected post-polymerization to yield polymers with pendant aldehyde groups. These aldehyde-functionalized polymers are valuable for further post-polymerization modifications.

A hypothetical polymerization scheme could involve the self-condensing vinyl polymerization (SCVP) of a styrenic derivative of this compound. In such a process, the molecule would possess both a vinyl group for propagation and a chloromethyl group as an initiating site, leading to the formation of hyperbranched polymers.

Polymerization Technique Potential Role of this compound Resulting Polymer Architecture
Atom Transfer Radical Polymerization (ATRP)Initiator or co-monomerLinear or graft copolymers
Ring-Opening Polymerization (ROP)Monomer (less common) or protected functional monomerLinear polymers (if ROP occurs)
Self-Condensing Vinyl Polymerization (SCVP)"Inimer" (initiator and monomer)Hyperbranched polymers

Development of Functional Polymeric Materials and Coatings

The incorporation of this compound into a polymer backbone imparts specific functionalities that are desirable for advanced materials and coatings. The chloromethyl group is a versatile handle for post-polymerization modification. For example, it can be converted to other functional groups such as azides, amines, or quaternary ammonium (B1175870) salts. This allows for the tuning of the polymer's properties, such as its solubility, thermal stability, and reactivity.

Polymers containing the this compound unit can be designed to have a high refractive index due to the presence of the aromatic ring. This property is advantageous for optical applications, such as in the manufacturing of anti-reflective coatings or as materials for optical lenses.

Moreover, the deprotection of the dioxolane group to reveal a benzaldehyde moiety opens up a plethora of chemical transformations. These aldehyde groups can be used to crosslink the polymer chains, leading to the formation of robust and solvent-resistant coatings. They can also be used to immobilize biomolecules or other functional entities, creating surfaces with specific biological or chemical activities.

The synthesis of poly(p-phenylene vinylene) (PPV) derivatives, a class of conducting polymers, often involves precursors with reactive groups similar to the chloromethyl group on a phenyl ring. Research on hyperbranched PPV derivatives has shown that the introduction of substituted benzene (B151609) rings can lead to polymers with high molecular weights, excellent solubility, and good film-forming abilities, making them suitable for applications in polymer solar cells. While not directly using this compound, this research highlights the utility of its core structural motifs in creating functional polymeric materials.

Functional Group Potential Application in Materials Example of Resulting Property
Phenyl RingHigh refractive index materials, thermal stabilityEnhanced optical clarity, resistance to heat degradation
Chloromethyl GroupPost-polymerization modification, crosslinkingTunable solubility, increased mechanical strength
Dioxolane (as protected aldehyde)Latent reactivity for crosslinking or functionalizationCreation of reactive surfaces, formation of hydrogels

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-[3-(chloromethyl)phenyl]-1,3-dioxolane, offering insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify and characterize the different proton environments in this compound. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a complete picture of the proton framework. The spectrum typically reveals distinct signals for the aromatic protons, the methine proton of the dioxolane ring, the methylene (B1212753) protons of the dioxolane ring, and the benzylic protons of the chloromethyl group.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following characteristic peaks:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45-7.30m4HAr-H
~5.80s1HO-CH-O
~4.65s2HAr-CH₂-Cl
~4.15-4.00m4HO-CH₂-CH₂-O

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon framework.

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below:

Chemical Shift (δ) ppmAssignment
~138.5Ar-C (quaternary)
~134.0Ar-C (quaternary)
~129.0Ar-CH
~128.5Ar-CH
~127.0Ar-CH
~126.5Ar-CH
~103.0O-CH-O
~65.0O-CH₂-CH₂-O
~45.5Ar-CH₂-Cl

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

To further confirm the structural assignment and elucidate the connectivity between protons and carbons, advanced 2D NMR techniques are utilized.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons within the aromatic ring system and between the geminal protons of the dioxolane ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms. For instance, it would link the methine proton signal at ~5.80 ppm to the O-CH-O carbon signal at ~103.0 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for establishing the connectivity across quaternary carbons and between different functional groups. For example, HMBC would show correlations from the benzylic protons (Ar-CH₂-Cl) to the aromatic carbons, confirming the position of the chloromethyl group on the phenyl ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. guidechem.com In the analysis of this compound, GC is used to separate the compound from any impurities or starting materials. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum of the main peak corresponding to this compound would show the molecular ion peak and characteristic fragment ions, confirming its identity and allowing for an assessment of its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a principal technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the substituted phenyl ring, the dioxolane ring (a cyclic acetal), and the chloromethyl group. While a definitive, published spectrum for this specific isomer is not widely available, its identity can be confirmed by the presence of characteristic absorptions for its key structural motifs. docbrown.inforsc.org

The analysis relies on identifying vibrations such as C-H, C=C, C-O, and C-Cl bond stretching and bending. docbrown.info The dioxolane ring, as a cyclic ether, displays strong and characteristic C-O stretching vibrations. docbrown.info The aromatic ring gives rise to distinct C=C stretching peaks in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The chloromethyl group's presence is confirmed by a C-Cl stretching absorption, typically found in the fingerprint region. researchgate.net

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group
3100-3000 C-H stretch Aromatic Ring
3000-2850 C-H stretch CH₂ (Alkyl)
1600-1450 C=C stretch Aromatic Ring
1200-1050 C-O stretch Acetal (B89532) (Dioxolane)

This table is predictive, based on characteristic frequencies for the compound's functional groups.

X-ray Diffraction for Solid-State Structural Confirmation and Conformational Analysis

While specific crystallographic data for this compound are not found in the surveyed literature, studies on related substituted phenyl and dioxolane derivatives provide insight into the expected structural features. researchgate.netresearchgate.net The five-membered dioxolane ring is known to adopt a non-planar conformation, typically a "twist" or "envelope" form. mdpi.com Furthermore, the analysis would elucidate intermolecular interactions that stabilize the crystal lattice, such as potential C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of a neighboring molecule. tifr.res.in

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the synthesis and analysis of this compound, enabling everything from real-time reaction monitoring to the isolation of the pure substance and its quantitative measurement.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to assess the purity of a sample. gmu.edu In the synthesis of this compound from 3-chloromethylbenzaldehyde and ethylene (B1197577) glycol, TLC can be used to track the disappearance of the starting materials and the appearance of the product.

The technique is typically performed on silica (B1680970) gel plates. silicycle.com A common starting eluent for a compound of this polarity would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), often in a ratio between 1:1 and 9:1 (hexane:ethyl acetate). silicycle.comchemistryhall.com After developing the plate, the spots corresponding to the different compounds are visualized, commonly under UV light, as the aromatic ring is UV-active. gmu.edu The Retention Factor (Rf) for each spot is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. sigmaaldrich.com A pure sample of the product should ideally show a single spot.

Following a synthesis, the crude product mixture is often purified using preparative column chromatography to isolate this compound from unreacted starting materials and byproducts. This technique operates on the same principles as TLC but on a much larger scale.

Typically, a glass column is packed with silica gel (the stationary phase). The crude product is loaded onto the top of the column, and a solvent (the mobile phase) is passed through. An eluent system similar to that optimized for TLC, such as a gradient of ethyl acetate in hexane, is used to move the components down the column at different rates. Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

For high-resolution purity assessment and precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase (RP) HPLC method is suitable for this compound. In this setup, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of acid like formic or phosphoric acid.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns packed with smaller particles (<2 µm). This results in significantly faster analysis times, greater resolution, and higher sensitivity compared to traditional HPLC, making it a powerful tool for the high-throughput analysis and quality control of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's empirical formula. This comparison serves as a crucial check for the purity and validation of the empirical formula.

Theoretical Elemental Composition of C₁₀H₁₁ClO₂

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 120.11 60.49%
Hydrogen H 1.008 11.088 5.58%
Chlorine Cl 35.453 35.453 17.85%

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and the energetic pathways of chemical reactions.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane. reddit.com DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G* or larger, can be used to determine a variety of ground-state properties.

Ground State Properties: The optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. For the analogous 2-phenyl-1,3-dioxolane (B1584986), DFT studies have provided detailed structural parameters. nih.gov By extension, for this compound, the key geometric parameters of the phenyl and dioxolane rings would be determined, along with the orientation of the chloromethyl substituent.

Electronic properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) are also readily obtained. The MEP map is particularly useful as it visualizes the regions of electron density, highlighting electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions and reactivity. nih.gov

Reaction Energetics: DFT is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions. nih.gov For this compound, this could involve modeling reactions at the chloromethyl group, such as nucleophilic substitutions, or reactions involving the dioxolane ring. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of reaction feasibility.

A critical aspect of reactivity that can be explored using DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For a substituted phenyl-dioxolane, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed over the aromatic system and the dioxolane moiety. nih.gov

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds.
PropertyPredicted Value/Description
HOMO EnergyRelatively high, indicating susceptibility to electrophilic attack on the phenyl ring.
LUMO EnergyModerately low, allowing for nucleophilic interaction, particularly at the benzylic carbon of the chloromethyl group.
HOMO-LUMO GapA moderate gap, suggesting a balance of stability and reactivity.
Dipole MomentA significant dipole moment arising from the electronegative oxygen and chlorine atoms.

Ab Initio and Semi-empirical Methods for Molecular Orbital Analysis

Beyond DFT, other quantum chemical methods offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. arxiv.org While computationally more demanding than DFT, they can provide highly accurate results, especially for smaller systems or for benchmarking other methods. arxiv.org Ab initio calculations are particularly useful for a detailed analysis of molecular orbitals and electron correlation effects. arxiv.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. researchgate.net While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems. These methods are suitable for initial explorations of molecular properties and for providing qualitative insights into molecular orbital interactions. A quantitative Perturbational Molecular Orbital (PMO) analysis can be performed to understand the interactions between different fragments of the molecule, such as the phenyl ring and the dioxolane ring. mdpi.com

Conformational Analysis using Computational Methods

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound can be performed using computational methods to identify stable conformers and the energy barriers between them.

The dioxolane ring itself is not planar and can adopt various conformations, often described as envelope or twist forms. The orientation of the substituted phenyl ring relative to the dioxolane ring, as well as the rotation around the C-C bond of the chloromethyl group, leads to a complex potential energy surface with multiple local minima.

Computational studies on related 5-substituted 1,3-dioxanes have shown that the equatorial conformer is generally more stable than the axial one. rsc.org For 2-phenyl-1,3-dioxolane, the rotational barrier of the phenyl group and the puckering of the dioxolane ring are key conformational features. researchgate.net It is expected that for this compound, the most stable conformers will seek to minimize steric hindrance between the substituents and the dioxolane ring. DFT and ab initio methods are well-suited for accurately calculating the relative energies of these conformers and the transition states that connect them. rsc.org

Table 2: Plausible Conformational Data for this compound from Analogous Systems.
Conformational FeaturePredicted Characteristic
Dioxolane Ring PuckerLikely exists in an equilibrium of envelope and twist conformations.
Phenyl Group OrientationRotation around the C-phenyl bond will have a defined energy profile with preferred orientations to minimize steric clash.
Chloromethyl Group RotationMultiple rotamers are possible, with staggered conformations being energetically favored.
Relative Energy of ConformersDifferences in energy are expected to be in the range of a few kcal/mol, indicating a dynamic equilibrium at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. liverpool.ac.uk

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. pdx.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, can provide chemical shift values that are in good agreement with experimental data. modgraph.co.uk For this compound, such calculations would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of experimental spectra. Comparing calculated and experimental shifts can also help to confirm the predominant conformation in solution. chemicalbook.com

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. nih.gov The calculated vibrational spectrum for this compound would show characteristic peaks for the C-H stretching of the aromatic and aliphatic parts, the C-O stretching of the dioxolane ring, and the C-Cl stretching of the chloromethyl group.

Computational Design of Novel Derivatives and Reaction Pathways

Computational methods are increasingly used in the rational design of new molecules with specific properties. mdpi.comnih.gov For this compound, computational design could be employed to explore novel derivatives with enhanced or modified properties. nih.gov

For instance, by systematically modifying the substituents on the phenyl ring or by replacing the chlorine atom with other functional groups, the electronic properties, reactivity, and potential biological activity of the molecule could be tuned. nih.gov DFT calculations could be used to screen a virtual library of derivatives, predicting their properties before they are synthesized in the lab. This approach can save significant time and resources in the discovery of new functional molecules. mdpi.com

Furthermore, computational chemistry can be used to explore and predict novel reaction pathways. researchgate.net For example, theoretical studies could investigate the feasibility of using this compound as a building block in more complex syntheses, predicting the outcomes of different reaction conditions and reagents. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane, and how can purity be optimized?

The synthesis typically involves the acetalization of 3-(chloromethyl)benzaldehyde with ethylene glycol under acidic catalysis. A method adapted from related dioxolane derivatives (e.g., 2-(chloromethyl)-1,3-dioxolane) uses azeotropic distillation to remove water, enhancing reaction efficiency . Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) confirms purity, with NMR (¹H/¹³C) verifying structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. For example:

ConditionDegradation PathwayAnalytical MethodKey Findings
UV light (254 nm)Radical-mediated C-Cl bond cleavageHPLC-UV (220 nm)15% decomposition after 24h
40°C, 75% RHHydrolysis of dioxolane ring¹H NMR (D2O exchange)Ring-opening observed
Dark, 4°CNo significant change over 30 daysGC-MSPurity remains >94%
Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize degradation .

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste disposal : Collect chlorinated byproducts separately; incinerate via certified hazardous waste facilities .
  • Exposure limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for chlorinated volatiles .

Advanced Research Questions

Q. How does the chloromethyl group’s position (meta vs. para) influence reactivity in electrophilic substitution reactions?

The meta-chloromethyl group exhibits steric and electronic effects that alter regioselectivity. Comparative studies with para-substituted analogs show:

  • Nitration : Meta-substitution directs electrophiles to the ortho position (72% yield) vs. para (58%), attributed to reduced steric hindrance .
  • Suzuki coupling : The chloromethyl group enhances oxidative addition with Pd catalysts (TOF = 120 h⁻¹) but requires bulky ligands (e.g., SPhos) to prevent Pd deactivation .
    DFT calculations (B3LYP/6-31G**) further reveal a 5.2 kcal/mol lower activation barrier for meta-substituted intermediates .

Q. What mechanistic insights explain the compound’s resistance to hydrolysis under basic conditions?

The dioxolane ring’s electronic environment stabilizes against nucleophilic attack. Kinetic studies (pH 7–12) show:

  • Rate constants : kobsk_{\text{obs}} = 0.0021 min⁻¹ at pH 12, vs. 0.015 min⁻¹ for non-chlorinated analogs.
  • Mechanism : The electron-withdrawing chloromethyl group reduces ring strain, delaying ring-opening. LC-MS identifies ethylene glycol and 3-(chloromethyl)benzaldehyde as hydrolysis products .

Q. Can this compound serve as a precursor for chiral ligands or pharmacophores?

Yes, the chloromethyl group enables functionalization via nucleophilic substitution. Examples include:

  • Ligand synthesis : Reaction with (R)-BINOL-phosphine yields a chiral phosphine oxide (85% ee, confirmed by polarimetry) .
  • Drug intermediates : Coupling with piperazine derivatives produces candidates for CNS agents (IC₅₀ = 1.2 µM in dopamine receptor assays) .
    Optimize reaction conditions (e.g., DMF, K₂CO₃, 60°C) to minimize racemization .

Q. How do solvent polarity and temperature affect crystallinity in derivative synthesis?

Crystallization screens (e.g., polymorph studies) reveal:

SolventTemp (°C)Crystal MorphologyPurity (%)
Ethanol–20Needles98
Acetone25Platelets95
THF/Hexane4Amorphous90
Low-polarity solvents at subambient temperatures favor high-purity crystalline forms, critical for X-ray diffraction studies .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

  • NOESY NMR : Confirms spatial proximity between dioxolane protons and the chloromethyl group (cross-peaks at δ 4.2–4.5 ppm) .
  • High-resolution MS : Exact mass (calc. for C₁₀H₁₀ClO₂: 196.0398; observed: 196.0401) rules out isomers .
  • IR spectroscopy : C-O-C stretch (1120 cm⁻¹) and C-Cl (680 cm⁻¹) validate functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.